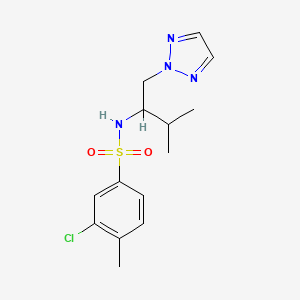

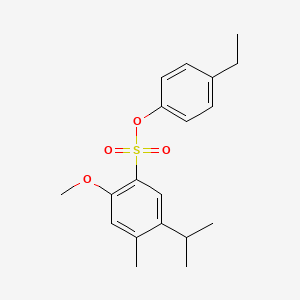

![molecular formula C20H19N3O4S2 B3017243 Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864857-99-8](/img/structure/B3017243.png)

Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

- The compound and its derivatives are synthesized through various chemical reactions, including interaction with arylidinemalononitrile derivatives and cyanoacrylate derivatives in different solvents at room temperature. These processes yield a range of compounds with potential applications in drug development and organic materials research (Mohamed, 2014) (Mohamed, 2021).

Chemical Reactions and Derivatives

- Novel chemical reactions and the formation of new derivatives of pyrido[3,2-f][1,4]thiazepines through microwave-assisted synthesis demonstrate the compound's versatility in generating biologically active molecules. These synthetic methods offer advantages such as improved yields and shorter reaction times compared to traditional methods (Faty, Youssef, & Youssef, 2011).

Potential Biological and Pharmacological Applications

- The research into novel pyrazolo[3,4-b]pyridine products via condensation reactions showcases the compound's relevance in developing new heterocyclic compounds with potential for antitumor activity. This highlights the compound's role in medicinal chemistry for drug discovery and development (Ghaedi et al., 2015).

Antimicrobial and Antioxidant Activities

- Synthesis of new benzothiazole-containing derivatives via microwave-assisted methods under solvent-free conditions emphasizes the compound's utility in creating poly-functionalized tri-heterocyclic benzothiazole derivatives. These derivatives have been evaluated for antibacterial, antioxidant, and antitubercular activities, showcasing the compound's potential in developing new antimicrobial agents (Bhoi et al., 2016).

Advanced Organic Synthesis Applications

- The compound's derivatives have been used in phosphine-catalyzed annulations and other advanced organic synthesis techniques to create highly functionalized molecules. This demonstrates the compound's application in sophisticated chemical synthesis processes aimed at generating novel organic materials with specific properties (Zhu, Lan, & Kwon, 2003).

Safety and Hazards

The safety and hazards associated with benzo[d]thiazole derivatives can vary depending on the specific compound. Some derivatives have shown cytotoxic effects against certain cancer cell lines, but they did not exhibit any activities against a human liver normal cell line, suggesting that they may have a low nonspecific toxicity .

Future Directions

Future research on benzo[d]thiazole derivatives could focus on further exploring their biological activities and developing more potent and selective agents. The design and synthesis of new derivatives, as well as the investigation of their mechanisms of action, could lead to the discovery of new therapeutic agents .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes and receptors involved in critical biological processes, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in the function of these targets . For instance, they can act as inhibitors, blocking the activity of enzymes, or as agonists or antagonists, modulating the activity of receptors .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways . For example, they have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects result from the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives

Properties

IUPAC Name |

ethyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-3-27-20(26)16-12-8-9-23(11(2)24)10-15(12)29-18(16)22-17(25)19-21-13-6-4-5-7-14(13)28-19/h4-7H,3,8-10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVVUDLLSSRJNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)

![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)

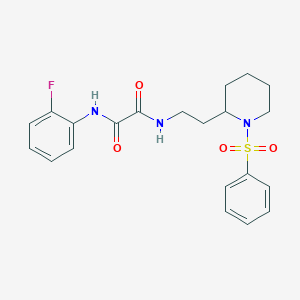

![ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3017165.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)

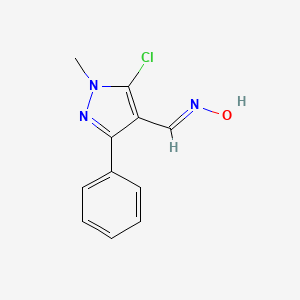

![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid](/img/structure/B3017175.png)

amino}propanoic acid](/img/structure/B3017176.png)